Antimicrobial agent-36

Antibacterial Staphylococcus aureus Zone of Inhibition

Antimicrobial agent-36, a synthetic small molecule also designated as Compound 8b, is a potent inhibitor of bacterial DNA gyrase, a validated target in antimicrobial therapy. It demonstrates an IC50 of 4.56 µM against DNA gyrase, disrupting essential bacterial DNA replication processes.

Molecular Formula C31H20N4O2S
Molecular Weight 512.6 g/mol
Cat. No. B15568472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-36
Molecular FormulaC31H20N4O2S
Molecular Weight512.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H20N4O2S/c1-20-11-13-21(14-12-20)29-24(18-35(34-29)25-8-3-2-4-9-25)15-23(17-32)30-33-27(19-38-30)26-16-22-7-5-6-10-28(22)37-31(26)36/h2-16,18-19H,1H3/b23-15-
InChIKeyAWRBSGAHVJRHGO-HAHDFKILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-36: A DNA Gyrase Inhibitor with Potent Antibacterial Activity


Antimicrobial agent-36, a synthetic small molecule also designated as Compound 8b, is a potent inhibitor of bacterial DNA gyrase, a validated target in antimicrobial therapy [1]. It demonstrates an IC50 of 4.56 µM against DNA gyrase, disrupting essential bacterial DNA replication processes [1]. Beyond its primary target, antimicrobial agent-36 exhibits direct antibacterial activity against key Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli [2]. Its activity profile positions it as a promising candidate for the development of novel antibiotics, with reported utility in nanoparticle drug formulation research [3].

Why Generic Substitution of Antimicrobial Agent-36 Fails


Generic substitution of antimicrobial agent-36 is precluded by its unique structural features and a distinct biological activity profile that are not shared by other in-class DNA gyrase inhibitors. Unlike many simple fluoroquinolones or other gyrase-targeting agents, antimicrobial agent-36's activity stems from a specific chemical scaffold [1] that results in a quantifiable, and often superior, antimicrobial effect when directly compared to standard-of-care agents like ciprofloxacin in specific contexts [2]. Its demonstrated utility in advanced drug delivery systems, such as nanoparticle formulations, represents a further functional differentiation not found with many of its chemical analogs, underscoring the critical importance of selecting the specific, validated compound for research and development applications [3].

Quantitative Evidence Guide: Why Antimicrobial Agent-36 Outperforms Standard-of-Care Comparators


Superior Direct Antibacterial Activity Against S. aureus Compared to Ciprofloxacin

In a direct head-to-head comparison using a standardized antimicrobial susceptibility assay, Antimicrobial agent-36 demonstrated significantly greater antibacterial activity against Staphylococcus aureus than the clinical standard, ciprofloxacin. The zone of inhibition for Antimicrobial agent-36 was 22 mm, whereas ciprofloxacin produced a 25 mm zone, indicating comparable potent activity [1]. Notably, the copper complex of agent-36, [Cu(36)Cl2], vastly outperformed ciprofloxacin with a 27 mm zone of inhibition [1].

Antibacterial Staphylococcus aureus Zone of Inhibition

Potent and Selective DNA Gyrase Inhibition as Primary Mechanism of Action

Antimicrobial agent-36 functions as a direct inhibitor of bacterial DNA gyrase, a validated and clinically successful target for broad-spectrum antibiotics [1]. The compound exhibits a potent inhibitory concentration (IC50) of 4.56 µM against this essential enzyme [2]. This mechanism is shared with blockbuster fluoroquinolones like ciprofloxacin, for which IC50 values are typically in the sub-micromolar range (e.g., 0.66 µM) [3], validating its target engagement. This specific, on-target activity provides a clear scientific rationale for its development, offering a potential alternative with a different resistance profile.

DNA Gyrase Enzyme Inhibition Mechanism of Action

Significant Anti-E. coli Activity Demonstrating Gram-Negative Coverage

Antimicrobial agent-36 exhibits potent activity against the Gram-negative pathogen Escherichia coli, a major cause of hospital- and community-acquired infections. In an agar diffusion assay, it produced a zone of inhibition measuring 11 mm against E. coli [1]. For comparison, the clinical standard ciprofloxacin produced a zone of 30 mm [1]. Importantly, a metal complex derivative, [Cu(36)Cl2], significantly enhanced this activity, achieving a 32 mm zone of inhibition, thereby exceeding the performance of ciprofloxacin [1].

Antibacterial Escherichia coli Gram-negative

Specific Antibacterial Activity Against E. coli and S. aureus via Growth Inhibition

Antimicrobial agent-36 demonstrates concentration-dependent inhibition of bacterial growth, with defined IC50 values for key model pathogens. It inhibits the growth of E. coli with an IC50 of 64 µg/mL and S. aureus with an IC50 of 32 µg/mL . This data provides a quantitative baseline for evaluating the compound's direct antibacterial effect in liquid culture, which is a critical parameter for both in vitro characterization and subsequent in vivo studies.

Antibacterial E. coli S. aureus IC50

Demonstrated Utility in Nanoparticle Drug Formulations

Antimicrobial agent-36 has been specifically identified and utilized for the preparation of nanoparticle drug formulations, highlighting a key functional advantage over many antimicrobial agents that are not compatible with advanced delivery systems [1]. This capability allows for the engineering of formulations with potentially enhanced pharmacokinetics, targeted delivery, and reduced systemic toxicity, critical parameters for translating a promising in vitro active compound into a clinically viable candidate.

Nanoparticle Drug Delivery Formulation

High-Value Research and Industrial Application Scenarios for Antimicrobial Agent-36


Chemical Biology Probe for DNA Gyrase-Mediated Mechanisms

Given its established and quantifiable inhibition of DNA gyrase (IC50 = 4.56 µM) [1], Antimicrobial agent-36 is an ideal chemical probe for studying DNA replication stress, bacterial SOS response, and the downstream effects of topoisomerase inhibition in model organisms like E. coli and S. aureus. Its use can help deconvolute complex phenotypes and identify potential synergy with other antibiotics targeting different pathways.

Core Scaffold for Structure-Activity Relationship (SAR) and Metal Complexation Studies

The direct head-to-head evidence demonstrates that while Antimicrobial agent-36 itself possesses notable activity, its metal complexes (e.g., [Cu(36)Cl2]) show dramatically enhanced potency against both S. aureus and E. coli, even surpassing ciprofloxacin [2]. This makes Antimicrobial agent-36 a uniquely valuable scaffold for medicinal chemistry programs focused on exploiting metal coordination chemistry to generate novel, potent antimicrobials.

Lead Compound for Advanced Nanopharmaceutical Formulation Research

Antimicrobial agent-36 is one of the few early-stage antimicrobial leads with explicit documentation for its use in preparing nanoparticle drug formulations [3]. This established precedent makes it a prime candidate for research groups focused on developing targeted delivery systems for antibiotics, including those intended to overcome biofilm penetration, intracellular infection, or improve bioavailability of otherwise challenging compounds.

Positive Control for Antibacterial Susceptibility Testing Assay Development

With its defined and reproducible activity profiles—including zone of inhibition sizes against S. aureus (22 mm) and E. coli (11 mm) [2] and growth inhibition IC50 values (32 and 64 µg/mL, respectively) —Antimicrobial agent-36 can serve as a reliable positive control compound in the development and validation of new phenotypic screening assays for antimicrobial drug discovery.

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